molecular formula C14H8FNO4S B3157195 1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione CAS No. 847363-06-8

1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione

Cat. No.: B3157195
CAS No.: 847363-06-8
M. Wt: 305.28 g/mol
InChI Key: PZFKIMPUGCDFIG-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an indole-2,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzenesulfonyl chloride from 4-fluorobenzenesulfonic acid and thionyl chloride.

    Indole Formation: The indole core is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The 4-fluorobenzenesulfonyl chloride is then coupled with the indole-2,3-dione under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions include sulfone derivatives, substituted indoles, and biaryl compounds.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, enzymes, and receptors, leading to inhibition or activation of biological processes. The indole core can interact with nucleic acids and other biomolecules, affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione can be compared with other indole derivatives and sulfonyl-containing compounds. Similar compounds include:

    1-[(4-methylphenyl)sulfonyl]-1H-indole-2,3-dione: Similar structure but with a methyl group instead of a fluorine atom.

    1-[(4-chlorophenyl)sulfonyl]-1H-indole-2,3-dione: Contains a chlorine atom instead of fluorine.

    1-[(4-bromophenyl)sulfonyl]-1H-indole-2,3-dione: Contains a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-9-5-7-10(8-6-9)21(19,20)16-12-4-2-1-3-11(12)13(17)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFKIMPUGCDFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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